molecular formula C25H23BrN4O2 B14998220 9-(4-bromophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(4-bromophenyl)-N-(3,4-dimethylphenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B14998220
M. Wt: 491.4 g/mol
InChI Key: XEJBCSAVFAWNRK-UHFFFAOYSA-N
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Description

9-(4-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a pyrazoloquinazoline core with bromophenyl and dimethylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazoloquinazoline core, followed by the introduction of the bromophenyl and dimethylphenyl groups. Common reagents used in these reactions include bromine, dimethylbenzene, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

9-(4-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The bromophenyl group can undergo substitution reactions, where the bromine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

9-(4-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers investigate its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound can be used in the development of advanced materials with specific properties, such as electronic or photonic applications.

Mechanism of Action

The mechanism of action of 9-(4-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-4-QUINOLINECARBOXYLATE
  • 3,4-DIMETHYLPHENYL 2-(4-BROMOPHENYL)-6-METHYL-4-QUINOLINECARBOXYLATE

Uniqueness

Compared to similar compounds, 9-(4-BROMOPHENYL)-N-(3,4-DIMETHYLPHENYL)-8-OXO-4H,5H,6H,7H,8H,9H-PYRAZOLO[3,2-B]QUINAZOLINE-3-CARBOXAMIDE stands out due to its unique combination of substituents and the pyrazoloquinazoline core. This structure imparts specific chemical and biological properties that may not be present in other related compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C25H23BrN4O2

Molecular Weight

491.4 g/mol

IUPAC Name

9-(4-bromophenyl)-N-(3,4-dimethylphenyl)-8-oxo-5,6,7,9-tetrahydro-4H-pyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H23BrN4O2/c1-14-6-11-18(12-15(14)2)28-25(32)19-13-27-30-23(16-7-9-17(26)10-8-16)22-20(29-24(19)30)4-3-5-21(22)31/h6-13,23,29H,3-5H2,1-2H3,(H,28,32)

InChI Key

XEJBCSAVFAWNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C3NC4=C(C(N3N=C2)C5=CC=C(C=C5)Br)C(=O)CCC4)C

Origin of Product

United States

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